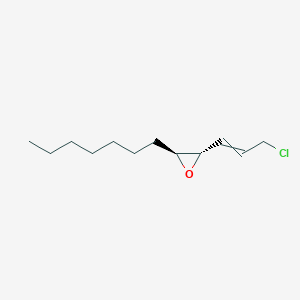
Propan-2-yl (4-cyanophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (4-cyanophenyl)carbamate is a chemical compound with the molecular formula C11H12N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to a 4-cyanophenyl ring and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-cyanophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-cyanophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbamoylation reactions, where a carbamoyl chloride is reacted with a substituted phenol. This method is versatile and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale carbamoylation reactions. These reactions are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-cyanophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Propan-2-yl (4-cyanophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of Propan-2-yl (4-cyanophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl N-(propan-2-yl)carbamate: Similar structure but lacks the cyanophenyl group.
Methyl carbamate: Simpler structure with a methyl group instead of an isopropyl group.
Ethyl carbamate: Contains an ethyl group instead of an isopropyl group.
Uniqueness
Propan-2-yl (4-cyanophenyl)carbamate is unique due to the presence of the 4-cyanophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
629648-16-4 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
propan-2-yl N-(4-cyanophenyl)carbamate |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)15-11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H,13,14) |
InChI Key |
YTFBYTJHKDREID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)

![5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12596086.png)
![1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12596087.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)


![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12596105.png)

![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)



